molecular formula C26H28N2O3 B2521980 methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate CAS No. 478260-19-4

methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate

Cat. No.: B2521980
CAS No.: 478260-19-4
M. Wt: 416.521
InChI Key: FHNZMJZCGJTZER-WXDLUPOPSA-N
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Description

Methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate is a useful research compound. Its molecular formula is C26H28N2O3 and its molecular weight is 416.521. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

  • Research has developed new methodologies for synthesizing derivatives of triazafulvalene systems, highlighting a detailed procedure involving cycloaddition reactions, which result in complex molecules with potential applications in material science and pharmaceutical chemistry (Uršič, Svete, & Stanovnik, 2010). These methods offer routes to explore novel chemical spaces for drug development and material applications.

  • Another study has shown the diastereoselective synthesis of complex heterocyclic systems, demonstrating a pathway to novel heterocyclic compounds through reactions involving dimethylaminopropenoate. This approach is pivotal for generating diverse molecular architectures, which are crucial in drug discovery and development (Uršič, Grošelj, Meden, Svete, & Stanovnik, 2009).

  • Investigations into the structural modifications leading to supramolecular aggregation of thiazolo[3,2-a]pyrimidines offer insights into their conformational features, which are essential for designing molecules with specific functions, such as molecular recognition or catalysis (Nagarajaiah & Begum, 2014).

Applications in Catalysis and Material Science

  • Research on axially dissymmetric pyrroles and pyrocolls as new catalysts for enantioselective addition demonstrates the potential of these compounds in synthetic organic chemistry, especially in asymmetric synthesis, which is a critical area for the development of drugs and agrochemicals (Furusho, Tsunoda, & Aida, 1996).

  • The study on the synthesis, absorption, fluorescence, and photoisomerisation of 2-aryl-4-arylmethylidene-pyrroline-5-ones contributes to the understanding of photochemical properties of organic compounds, which is fundamental for developing new materials for photonic applications, such as organic light-emitting diodes (OLEDs) or photovoltaic cells (Vyňuchal et al., 2008).

Properties

IUPAC Name

methyl (4Z)-4-[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-19-24(26(30)31-4)23(12-8-11-21-13-15-22(16-14-21)27(2)3)25(29)28(19)18-17-20-9-6-5-7-10-20/h5-16H,17-18H2,1-4H3/b11-8-,23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNZMJZCGJTZER-WXDLUPOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=CC2=CC=C(C=C2)N(C)C)C(=O)N1CCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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